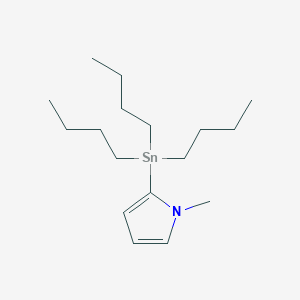
1-Methyl-2-(tributylstannyl)pyrrole
Übersicht
Beschreibung
1-Methyl-2-(tributylstannyl)pyrrole is a specialized organotin compound that has been studied in the context of its synthesis, chemical reactions, and potential applications in organic synthesis. The interest in such compounds stems from their utility in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those substituted with tributylstannyl groups, often involves the stannylcupration of acetylenic esters or similar precursors. For instance, 4-Tributylstannyl-5-substituted-pyrrolin-2-ones have been prepared through the addition of tributylstannyl cyano cuprate to enantiomerically enriched N-protected γ-amino acetylenic esters, demonstrating the versatility and efficiency of organotin reagents in synthesizing pyrrole derivatives (Reginato et al., 1998).
Molecular Structure Analysis
The absolute configuration and molecular structure of similar stannylated pyrrolidines have been determined through anomalous dispersion X-ray analysis, highlighting the precision of modern structural elucidation techniques in confirming the stereochemistry of organotin compounds (Gawley et al., 2005).
Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of Bithienylpyrrole Derivatives
- Summary of the Application : 1-Methyl-2-(tributylstannyl)pyrrole is used as a reactant to prepare bithienylpyrrole derivatives .
- Methods of Application : This involves a Stille coupling reaction with bithienyl bromides in the presence of a palladium (Pd) catalyst .
- Results or Outcomes : The result is the formation of bithienylpyrrole derivatives .
Application 2: Synthesis of Di(bisthienyl)-o-carborane (DBTC)
- Summary of the Application : 1-Methyl-2-(tributylstannyl)pyrrole is used to synthesize Di(bisthienyl)-o-carborane (DBTC) .
- Methods of Application : This is achieved by reacting 1-Methyl-2-(tributylstannyl)pyrrole with 5,5′-dibromo-o-carboranyl-bisthiophenes using a Pd catalyst .
- Results or Outcomes : The outcome is the formation of DBTC, which can be electropolymerized to produce conducting polymers .
Application 3: Synthesis of Poly(Py-BTz-Py)
- Summary of the Application : 1-Methyl-2-(tributylstannyl)pyrrole is used in the synthesis of Poly(Py-BTz-Py) (2-butyl-4,7-bis(1-methyl-1H-pyrrol-2-yl)-2H-benzo[d][1,2,3]triazole) .
- Methods of Application : This is achieved via a Stille coupling reaction .
- Results or Outcomes : Poly(Py-BTz-Py) can be used as an organic photocatalyst for the formation of C-C bonds under visible light irradiation .
Safety And Hazards
1-Methyl-2-(tributylstannyl)pyrrole is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is very toxic to aquatic life .
Eigenschaften
IUPAC Name |
tributyl-(1-methylpyrrol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAKCGOEKXDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377709 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(tributylstannyl)pyrrole | |
CAS RN |
118486-97-8 | |
| Record name | 1-Methyl-2-(tributylstannyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(tributylstannyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

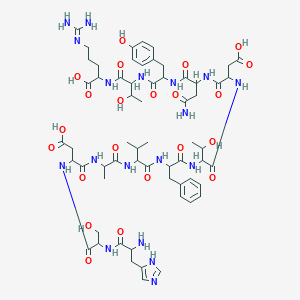
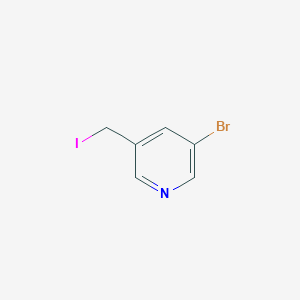
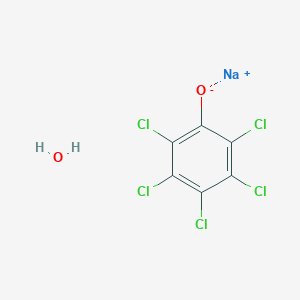
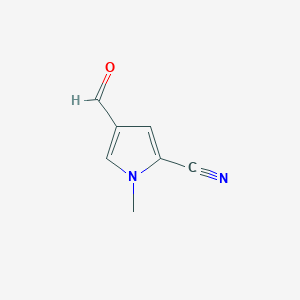

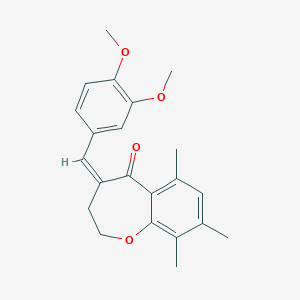
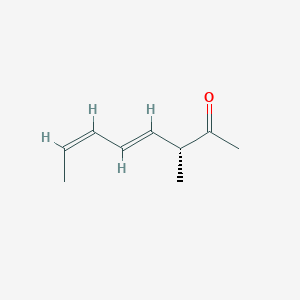
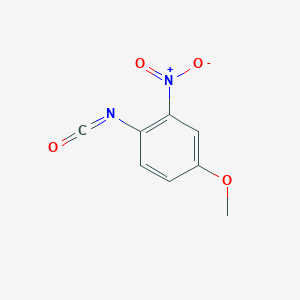
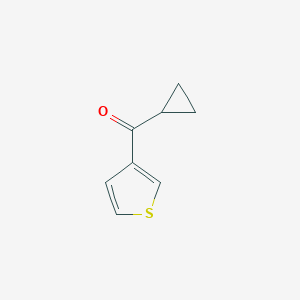
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
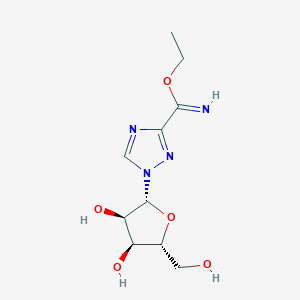
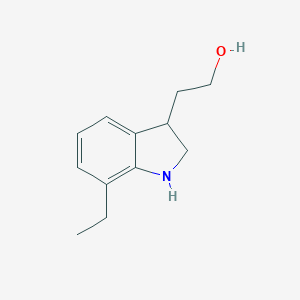
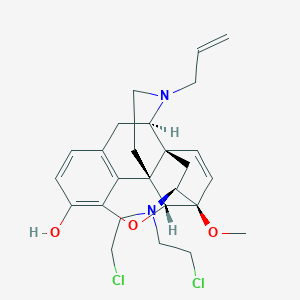
![5-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B55651.png)